molecular formula C25H22N2O3S B11532562 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No.: B11532562
M. Wt: 430.5 g/mol
InChI Key: NIVJVGWEIQFBNK-HZHRSRAPSA-N
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Description

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of methoxyphenyl and methylbenzyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, halogen, or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

When compared to other thiazolidinone derivatives, 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which enhance its chemical reactivity and potential applications. Similar compounds include:

  • 2-[(4-Chlorophenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
  • 2-[(4-Methoxyphenyl)imino]-5-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
  • 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylphenyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O3S/c1-17-4-3-5-19(14-17)16-30-22-10-6-18(7-11-22)15-23-24(28)27-25(31-23)26-20-8-12-21(29-2)13-9-20/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI Key

NIVJVGWEIQFBNK-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Origin of Product

United States

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